molecular formula C9H8Cl2N2O B1436450 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride CAS No. 2059976-14-4

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

Cat. No.: B1436450
CAS No.: 2059976-14-4
M. Wt: 231.08 g/mol
InChI Key: ZPCHTJQYGGIULU-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2O. It is a versatile small molecule that finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a chloromethyl group attached to an oxazole ring, which is further connected to a pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes severe skin burns and eye damage . It is advised against food, drug, pesticide or biocidal product use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, with reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced by reacting the oxazole intermediate with chloromethylating agents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC).

    Coupling with Pyridine: The final step involves coupling the chloromethylated oxazole with a pyridine derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole N-oxides or reduction to yield dechlorinated products.

    Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines in solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of dechlorinated oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the oxazole ring.

    2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride: Contains additional methyl and methoxy groups.

    3-Chloromethylpyridine hydrochloride: Chloromethyl group positioned at a different location on the pyridine ring.

Uniqueness

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is unique due to the presence of both the oxazole and pyridine rings, which impart distinct chemical properties and reactivity. This dual-ring structure enhances its versatility as a synthetic intermediate and its potential for diverse applications in various fields.

Properties

IUPAC Name

4-(chloromethyl)-2-pyridin-4-yl-1,3-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O.ClH/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCHTJQYGGIULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CO2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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